

A Comparative Guide to Analytical Methods for the Quantification of Tenoretic

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Compound of Interest

Compound Name: *Tenoretic*

Cat. No.: *B1194832*

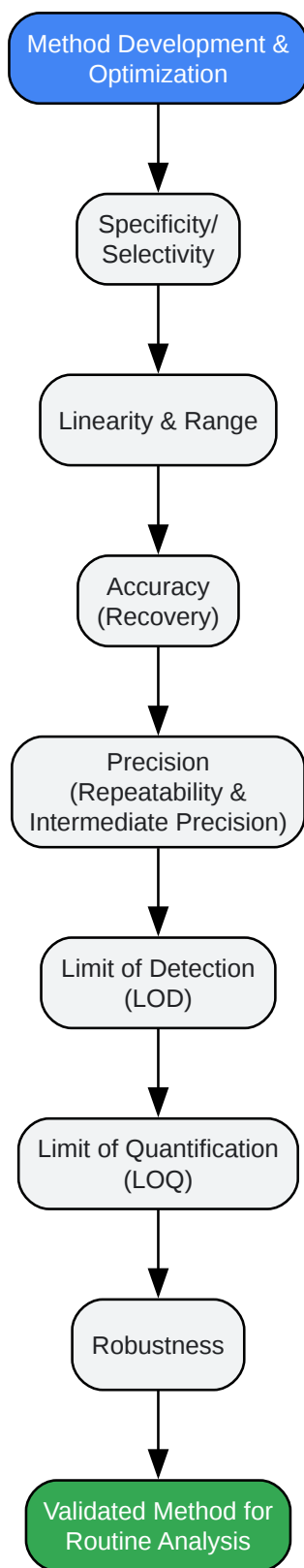
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An Objective Comparison of HPLC, UV-Spectrophotometry, and HPTLC Methods for the Simultaneous Quantification of Atenolol and Chlorthalidone.

This guide provides a detailed comparison of various analytical methods for the quantification of the active pharmaceutical ingredients in **Tenoretic**: atenolol and chlorthalidone. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV)-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) techniques.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.



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A generalized workflow for analytical method validation.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the simultaneous quantification of atenolol and chlorthalidone.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Method 1[1]	Method 2[2]	Method 3[3]	Method 4[4]
Stationary Phase	Thermo, C18, 250x4.6mm, 5µm	Xterra RP8, 150x4.6mm, 5µm	Purosphere C18	Shim-pack cyanopropyl
Mobile Phase	0.1M KH ₂ PO ₄ : Methanol (65:35)	KH ₂ PO ₄ buffer: Methanol (50:50 v/v, pH 3.6)	Methanol: Water (60:40 v/v)	10mM KH ₂ PO ₄ (pH 6.0): Methanol (70:30 v/v)
Flow Rate	1.0 ml/min	0.5 ml/min	1.1 ml/min	1.0 ml/min
Detection (UV)	256 nm	240 nm	238 nm	225 nm
Linearity Range (Atenolol)	50-150 µg/ml	50-150 µg/ml	Not specified	0.1-10 µg/ml
Linearity Range (Chlorthalidone)	50-150 µg/ml	Not specified	Not specified	0.1-10 µg/ml
Correlation Coefficient (r ²)	0.999 (both)	0.9996 (Atenolol)	0.9957 (Atenolol), 0.9965 (Chlorthalidone)	Not specified
Accuracy (%) Recovery)	100.1% (Atenolol), 99.71% (Chlorthalidone)	100.54-103.32% (Atenolol), 98.03-102.77% (Chlorthalidone)	99.67% (Atenolol), 99.86% (Chlorthalidone)	Within <15% deviation
Precision (%RSD)	< 2%	< 2%	Low RSD values	Within <15% deviation
LOD (Atenolol)	Not specified	Not specified	3.48592 µg/ml	Not specified
LOD (Chlorthalidone)	0.0818 µg/ml	Not specified	2.58491 µg/ml	Not specified
LOQ (Atenolol)	Not specified	Not specified	Not specified	Not specified
LOQ (Chlorthalidone)	0.2728 µg/ml	Not specified	Not specified	Not specified

Table 2: UV-Visible Spectrophotometry Methods

Parameter	Method 1[5][6]	Method 2[7]
Solvent	Methanol	Methanol:Water
λ_{max} (Atenolol)	225 nm	224.20 nm
λ_{max} (Chlorthalidone)	284 nm	271.60 nm
Linearity Range (Atenolol)	10-60 $\mu\text{g/ml}$	2-12 $\mu\text{g/ml}$
Linearity Range (Chlorthalidone)	30-140 $\mu\text{g/ml}$	2-14 $\mu\text{g/ml}$
Correlation Coefficient (r)	Not specified	0.9995 (Atenolol), 0.9993 (Chlorthalidone)
Accuracy (% Recovery)	< 2% RSD	Validated by recovery studies
Precision (%RSD)	< 2%	Validated by recovery studies

Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method

Parameter	Method 1[8]
Stationary Phase	Silica Gel 60 F254 aluminum sheets
Mobile Phase	Toluene: Methanol: Ethyl acetate: Tri-ethylamine (4:0.8:1:1.2 v/v)
Detection Wavelength	225 nm
Linearity Range (Chlorthalidone)	500-2000 ng/band
Accuracy (% Recovery - Chlorthalidone)	98.94-99.62%
LOD (Chlorthalidone)	Low detection limits confirmed
LOQ (Chlorthalidone)	Low quantification limits confirmed

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Method 1: RP-HPLC for Simultaneous Estimation in Tablets[1]

- Instrumentation: WATERS HPLC system with a PDA detector.
- Column: Thermo, C18, 250 x 4.6mm, 5 μ m.
- Mobile Phase: A mixture of 0.1M potassium dihydrogen phosphate (KH₂PO₄) and Methanol in a 65:35 ratio.
- Flow Rate: 1.0 ml/min.
- Detection: UV detection at 256 nm.
- Sample Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to 50 mg of Atenolol and 12.5 mg of Chlorthalidone is transferred to a 100 ml volumetric flask, dissolved in 10 ml of Methanol with sonication for 10 minutes, and then the volume is made up with Methanol. 1 ml of this solution is further diluted to 10 ml with Methanol. The final solution is filtered through a 0.45 μ m filter before injection.

Method 2: RP-HPLC for Simultaneous Estimation in Pharmaceutical Formulation[2]

- Column: Xterra RP8 (150 x 4.6 mm, 5 μ m).
- Mobile Phase: A 50:50 v/v mixture of potassium dihydrogen phosphate buffer (pH 3.6) and methanol.
- Flow Rate: 0.5 ml/min.
- Detection: UV detection at 240 nm.
- Sample Preparation: Twenty tablets are weighed and crushed. A portion of the powder is dissolved and diluted to achieve concentrations within the linear range of 50-150 μ g/ml for atenolol.

UV-Visible Spectrophotometry

Method for Simultaneous Estimation in Bulk and Tablet Dosage Form[5][6]

- Instrumentation: A UV-Visible spectrophotometer with matched quartz cells.
- Solvent: Methanol.
- Analytical Wavelengths: 225 nm for Atenolol and 284 nm for Chlorthalidone.
- Standard Stock Solution Preparation: 100 mg of each drug (atenolol and chlorthalidone) is accurately weighed and dissolved in methanol in separate 100 ml volumetric flasks to get a concentration of 1 mg/ml. From these stock solutions, further dilutions are made with methanol to prepare working standards.
- Sample Preparation: Ten tablets are weighed and powdered. An amount of powder equivalent to 25 mg of atenolol and 12.5 mg of chlorthalidone is transferred to a 100 ml volumetric flask, dissolved in methanol, and the volume is made up. The solution is filtered, and further dilutions are made with methanol to fall within the linearity range. The absorbances are then measured at 225 nm and 284 nm.

High-Performance Thin-Layer Chromatography (HPTLC)

Method for Assay of Chlorthalidone in Combination[8]

- Stationary Phase: Pre-coated Silica Gel 60 F254 aluminum sheets.
- Mobile Phase: Toluene: Methanol: Ethyl acetate: Tri-ethylamine in a volume ratio of 4:0.8:1:1.2.
- Sample Application: 10 µL of the sample solution is spotted on the plate as bands.
- Development: The chromatogram is developed in a twin-trough chamber.
- Detection: Densitometric scanning at 225 nm.
- Validation: The method was validated according to ICH Q2(R1) guidelines for specificity, linearity, sensitivity, precision, accuracy, and robustness.

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